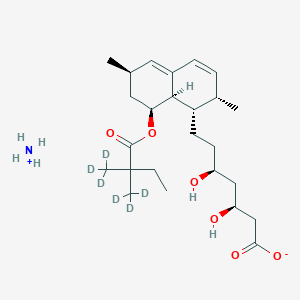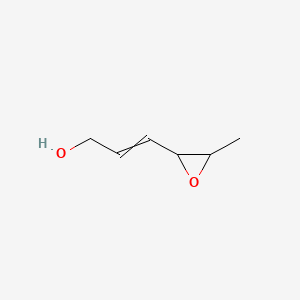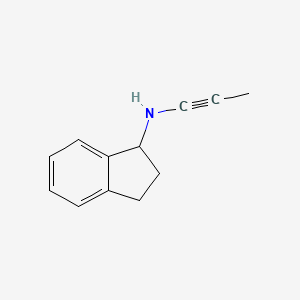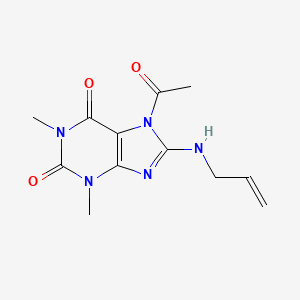![molecular formula C20H28N4O16Rh2 B13837829 Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is a complex organometallic compound featuring rhodium as the central metal atom This compound is characterized by its unique coordination environment, which includes acetonitrile and oxazolidinecarboxylato ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) typically involves the coordination of rhodium with acetonitrile and oxazolidinecarboxylato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The ligands are added to a rhodium precursor, such as rhodium chloride, in a solvent like acetonitrile. The mixture is then heated and stirred to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) species, while reduction may produce rhodium(I) species. Substitution reactions can result in the formation of new rhodium complexes with different ligands.
Scientific Research Applications
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as hydrogenation and hydroformylation.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic properties, including its potential to inhibit tumor growth.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can bind to these targets through coordination bonds, leading to changes in their structure and function. This interaction can result in the inhibition of enzymatic activity, disruption of DNA replication, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Rhodium(III) chloride: A common rhodium precursor used in various catalytic applications.
Rhodium(II) acetate: Known for its use in cyclopropanation reactions.
Rhodium(III) acetylacetonate: Used as a catalyst in organic synthesis.
Uniqueness
Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci) is unique due to its specific ligand environment and stereoisomeric nature, which can impart distinct reactivity and selectivity in catalytic and biological applications. The presence of acetonitrile and oxazolidinecarboxylato ligands provides a versatile coordination sphere that can be fine-tuned for specific reactions and interactions.
Properties
Molecular Formula |
C20H28N4O16Rh2 |
|---|---|
Molecular Weight |
786.3 g/mol |
IUPAC Name |
methyl (4S)-2-oxo-1,3-oxazolidine-4-carboxylate;rhodium |
InChI |
InChI=1S/4C5H7NO4.2Rh/c4*1-9-4(7)3-2-10-5(8)6-3;;/h4*3H,2H2,1H3,(H,6,8);;/t4*3-;;/m0000../s1 |
InChI Key |
GJGODOPJMSMPOE-AABFXYGWSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.COC(=O)[C@@H]1COC(=O)N1.[Rh].[Rh] |
Canonical SMILES |
COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.COC(=O)C1COC(=O)N1.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,2,3,4-Tetrahydropyrrolo[3,4-d]pyridazin-6-yl)ethanone](/img/structure/B13837748.png)

![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)





![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)


![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
